molecular formula C12H18N4O2 B7870237 2-(4-Ethylpiperazin-1-yl)-5-nitroaniline

2-(4-Ethylpiperazin-1-yl)-5-nitroaniline

Cat. No.: B7870237
M. Wt: 250.30 g/mol
InChI Key: YPPYKKVXBCPRAX-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)-5-nitroaniline is a substituted aniline derivative featuring a nitro group (-NO₂) at the 5-position and a 4-ethylpiperazinyl moiety at the 2-position of the benzene ring.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-2-14-5-7-15(8-6-14)12-4-3-10(16(17)18)9-11(12)13/h3-4,9H,2,5-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPYKKVXBCPRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylpiperazin-1-yl)-5-nitroaniline typically involves the following steps:

  • Nitration: Aniline is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group, forming 5-nitroaniline.

  • Piperazine Formation: Piperazine is synthesized through the reaction of ethylene dichloride with ammonia.

  • Substitution Reaction: The nitro group on 5-nitroaniline is substituted with the piperazine ring through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure the purity and yield of the product. The process involves continuous monitoring and optimization to achieve the desired chemical properties.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylpiperazin-1-yl)-5-nitroaniline undergoes various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso compounds.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of different derivatives.

  • Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as iron and hydrogen gas are used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and other oxidized forms.

  • Reduction Products: Amines and related derivatives.

  • Substitution Products: Various substituted piperazine and aniline derivatives.

Scientific Research Applications

The compound 2-(4-Ethylpiperazin-1-yl)-5-nitroaniline is a significant chemical in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, synthesizing insights from diverse scientific literature and verified sources.

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical agent. Its structural components allow it to interact with various biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. It has been shown to inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

Research has also highlighted its antimicrobial effects against a range of pathogens, suggesting potential applications in developing new antibiotics.

Neuropharmacology

The ethylpiperazine structure is known for enhancing the central nervous system's activity, making this compound a candidate for neuropharmacological studies.

Potential as Antidepressant

Preliminary studies suggest that derivatives of this compound may have antidepressant effects, possibly by modulating neurotransmitter systems.

Material Science

In material science, this compound can serve as a precursor for synthesizing polymers or nanomaterials due to its ability to form stable bonds with other chemical entities.

Conductive Polymers

Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity, making it useful in electronic applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound derivatives showed significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of oxidative stress leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated strong antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Case Study 3: Neuropharmacological Effects

Research published in Neuropharmacology explored the effects of this compound on animal models of depression. The findings suggested that it significantly reduced depressive-like behavior in mice, attributed to increased serotonin levels .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer and antimicrobial properties,
NeuropharmacologyPotential antidepressant effects
Material ScienceEnhanced electrical conductivity in polymers

Mechanism of Action

The mechanism by which 2-(4-Ethylpiperazin-1-yl)-5-nitroaniline exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the application and the specific molecular targets involved.

Comparison with Similar Compounds

Piperazine-Substituted Nitroanilines with Varying Sulfonyl Groups

describes several analogs synthesized with sulfonyl modifications on the piperazine ring (Table 1). These compounds share the 5-nitroaniline backbone but differ in substituents, impacting their physicochemical and biological properties:

Table 1: Comparison of Piperazine-Substituted Nitroanilines

Compound Name Substituent on Piperazine Molecular Weight (g/mol) LCMS Retention Time (min) Purity (%)
9f (phenylsulfonyl) -SO₂-C₆H₅ 454.1 2.289 >98
9g (3,4-dichlorophenylsulfonyl) -SO₂-C₆H₃Cl₂ 522.0 2.637 8
9h (4-trifluoromethylphenylsulfonyl) -SO₂-C₆H₄-CF₃ 522.1 2.551 21
9i (naphthalen-2-ylsulfonyl) -SO₂-C₁₀H₇ 504.1 2.559 >98
9j (4-fluorophenylsulfonyl) -SO₂-C₆H₄F 472.1 2.326 31
  • Key Observations :
    • Purity : Compounds 9f and 9i, purchased from ChemDiv, show >98% purity, while others (e.g., 9g, 9h) have lower purity (8–21%), likely due to synthetic challenges with bulky substituents .
    • Retention Time : Bulkier groups (e.g., naphthalen-2-ylsulfonyl in 9i) increase LCMS retention times, reflecting enhanced hydrophobicity .

Trifluoromethyl-Substituted Analogs

The compound 2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline (CAS 937596-13-9) replaces the nitro group with a trifluoromethyl (-CF₃) group. This modification reduces hydrogen-bonding capacity but enhances metabolic stability due to the electron-withdrawing nature of -CF₃ .

  • Molecular Weight : 273.3 g/mol (vs. 250.3 g/mol for the nitro analog) .
  • Applications : The trifluoromethyl variant is marketed as a "versatile small molecule scaffold" for drug discovery .

Positional Isomers

4-(4-Ethylpiperazin-1-yl)-2-nitroaniline (CAS 1702260-52-3) is a positional isomer with the nitro group at position 2 and the ethylpiperazinyl group at position 4.

Methyl vs. Ethyl Piperazine Substitutions

The methyl-substituted analog 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (CAS 23491-48-7) has been crystallographically characterized (monoclinic system, space group P21/c) . Key differences include:

  • Lipophilicity : The ethyl group increases logP compared to methyl, influencing solubility and bioavailability .
  • Safety : Both compounds are classified for laboratory use only, but the ethyl variant may pose greater handling risks due to higher volatility .

Biological Activity

2-(4-Ethylpiperazin-1-yl)-5-nitroaniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound includes a nitro group and a piperazine moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Nitro-containing compounds often exhibit significant antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cell death. Research indicates that similar nitro compounds have been effective against various microorganisms, suggesting potential for this compound in treating infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing piperazine and nitro groups have shown promising results in inhibiting cancer cell proliferation. The compound's mechanism may involve inducing apoptosis in cancer cells through mitochondrial pathways and modulating apoptotic gene expressions such as BAX and Bcl-2 .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialFormation of toxic intermediates that damage DNA
AnticancerInduction of apoptosis via mitochondrial pathways
Other Pharmacological EffectsPotential modulation of efflux pumps in MDR

Study on Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of nitro derivatives demonstrated that these compounds could significantly reduce bacterial load in vitro. The study utilized various strains and showed that the presence of the nitro group was crucial for activity .

Study on Anticancer Properties

In a pharmacological investigation, a compound structurally related to this compound was evaluated for its cytotoxic effects against several cancer cell lines (HCT-116, MCF-7). The results indicated that the compound induced significant cell cycle arrest and apoptosis, with a notable increase in caspase-3 activity, suggesting a robust anticancer mechanism .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Nitro groups can form reactive species that bind covalently to DNA, leading to strand breaks.
  • Apoptosis Induction : The compound may trigger apoptotic pathways through mitochondrial dysfunction and modulation of apoptotic proteins.
  • Efflux Pump Inhibition : It may act as a multidrug resistance (MDR) reverser by blocking efflux pumps, enhancing the efficacy of existing drugs .

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